N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrothiophene ring, a fluorophenoxy group, and a benzothiophene carboxamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the fluorophenoxy group and the benzothiophene carboxamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a tetrahydrothiophene ring and various functional groups that suggest diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes:
- Tetrahydrothiophene ring : A five-membered ring containing sulfur and oxygen.
- Fluorophenoxy group : Enhances pharmacological properties.
- Benzothiophene carboxamide moiety : Contributes to its potential reactivity and biological activity.
The molecular formula is with a molecular weight of approximately 453.6 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfone group and the fluorobenzamide moiety are crucial for binding to proteins or enzymes, potentially modulating their activity.
Pharmacological Studies
Research indicates that derivatives of benzothiophene compounds exhibit a range of biological activities, including:
- Analgesic Effects : Studies have shown that related compounds demonstrate significant analgesic properties in animal models. For instance, derivatives tested using the "hot plate" method on mice exhibited analgesic effects greater than standard analgesics like metamizole .
- Antimicrobial Activity : Compounds with similar structural features have been reported to possess antimicrobial properties. This suggests that this compound may also exhibit such activities due to its unique functional groups.
Case Studies
- Analgesic Activity Evaluation :
-
Antimicrobial Evaluation :
- Research on similar thiophene derivatives revealed promising antimicrobial activity against various pathogens. This suggests that the compound may be effective against bacterial infections.
Data Tables
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H23FN2O5S2 |
Molecular Weight | 453.6 g/mol |
Key Functional Groups | Tetrahydrothiophene, Fluorophenoxy, Benzothiophene carboxamide |
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S2/c22-13-5-7-15(8-6-13)29-11-18(25)24-21-19(16-3-1-2-4-17(16)30-21)20(26)23-14-9-10-31(27,28)12-14/h5-8,14H,1-4,9-12H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBYWWCHWUZFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)F)C(=O)NC4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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